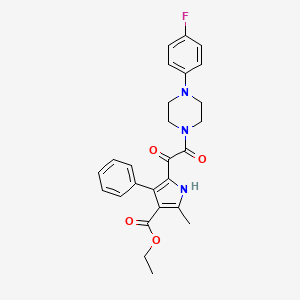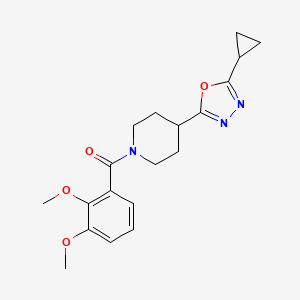
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,3-dimethoxybenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,3-dimethoxybenzoyl)piperidine is a complex organic compound featuring a unique combination of functional groups It contains a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,3-dimethoxybenzoyl)piperidine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.
Cyclopropylation: Introduction of the cyclopropyl group can be done via cyclopropanation reactions using reagents like diazomethane.
Piperidine ring formation: This step involves the cyclization of appropriate precursors under basic or acidic conditions.
Dimethoxyphenyl group attachment: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy groups.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group.
Substitution: The aromatic ring and the piperidine nitrogen can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic or piperidine derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structure.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential use in the development of new materials with specific properties.
- Investigated for its applications in catalysis and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,3-dimethoxybenzoyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and the piperidine nitrogen may play key roles in binding to these targets, leading to modulation of biological pathways.
類似化合物との比較
- 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,3-dimethoxybenzoyl)piperidine can be compared to other oxadiazole-containing compounds, such as ataluren and azilsartan.
- Compounds with similar piperidine structures, like piperidine derivatives used in pharmaceuticals.
Uniqueness:
- The combination of the oxadiazole ring with the cyclopropyl and dimethoxyphenyl groups makes this compound unique.
- Its specific structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-5-3-4-14(16(15)25-2)19(23)22-10-8-13(9-11-22)18-21-20-17(26-18)12-6-7-12/h3-5,12-13H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPBVDITDZYGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
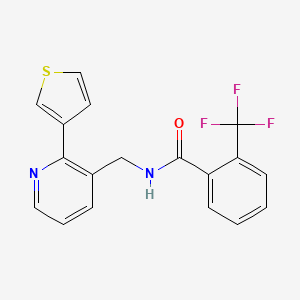
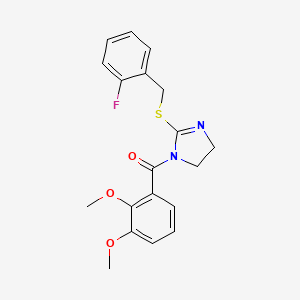
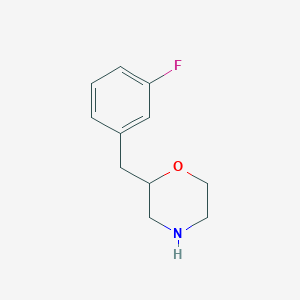
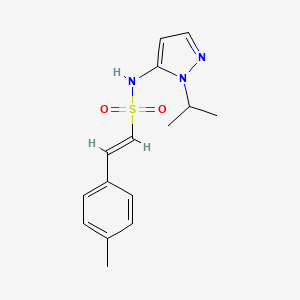
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2798321.png)
![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)
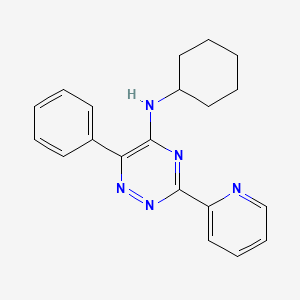
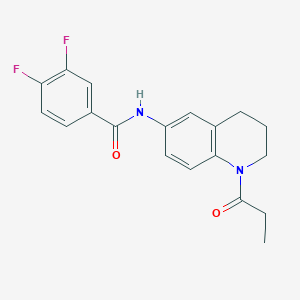
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)
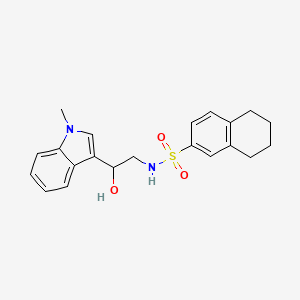
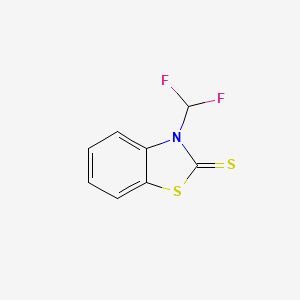
![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)
![N-[4-(diethylamino)phenyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2798336.png)
